molecular formula C8H11NO2 B1198617 4-Deoxypyridoxine CAS No. 61-67-6

4-Deoxypyridoxine

Cat. No. B1198617
CAS RN: 61-67-6
M. Wt: 153.18 g/mol
InChI Key: KKOWAYISKWGDBG-UHFFFAOYSA-N
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Description

4-Deoxypyridoxine is a compound with the empirical formula C8H11NO2 . It is a derivative of vitamin B6 (pyridoxine) and serves as a strong antagonist of vitamin B6. This molecule has been studied for its potential clinical applications, including cancer therapy and immunosuppression .


Molecular Structure Analysis

The molecular structure of 4-Deoxypyridoxine consists of a pyridine ring with a hydroxyl group replaced by a hydrogen atom. The compound’s chemical name reflects this structural alteration. The hydrochloride salt form is commonly used in research and analytical applications .


Physical And Chemical Properties Analysis

  • Melting Point : 4-Deoxypyridoxine hydrochloride exhibits a melting point of approximately 263-265°C .

Scientific Research Applications

  • Inhibition of Chronic Inflammation : 4-Deoxypyridoxine inhibits chronic granuloma formation and decreases the size and weight of granuloma, showing significant anti-inflammatory effects (Fridas et al., 1994).

  • Impact on Collagen Cross-Linking : It affects the cross-linking of collagen in developing chick embryos, indicating a role in developmental biology and tissue engineering (Bird & Levene, 1983).

  • GABA Metabolism in Rat Brain : Dietary deficiency or administration of 4-Deoxypyridoxine leads to changes in gamma-aminobutyric acid (GABA) metabolism in rat brains (Bayoumi, Kirwan, & Smith, 1972).

  • Selective Antitumor Effects : Demonstrated varying effects on tumor growth in different dietary conditions, suggesting potential in cancer research (Mihich & Nichol, 1965).

  • Metabolism in Humans and Rats : Studied for its rapid excretion and metabolites in both humans and rats, contributing to understanding of drug metabolism and pharmacokinetics (Coburn & Mahuren, 1976).

  • Role in Intestinal Microflora Metabolism : Investigated for its role in the metabolism of vitamin B-6 in germfree animals, providing insights into gut microbiota and nutrient metabolism (Coburn et al., 1989).

  • Effects on Skin Disorders and Tumor Resistance : Linked to increased ground substance viscosity, which could explain increased resistance to tumors and the occurrence of skin disorders (Stone, 1989).

  • Haematological Changes in Fish : Caused significant haematological changes in fish, indicating its impact on aquatic animal health (Agrawal & Mahajan, 1983).

  • Inhibition of Mitogenic Factors : Shown to inhibit the action of certain mitogenic factors in human lymphocytes, suggesting potential in immunological research (Scountzou et al., 1989).

  • Effects on Vitamin B6 Metabolism : Studied for its influence on pyridoxal phosphate concentrations and aspects of vitamin B6 metabolism in rats (Coburn et al., 1981).

  • Pyridoxine Deficiency and Immune Responses : Explored the effects of pyridoxine deficiency on immune responses, highlighting the importance of vitamin B6 in immunological functions (Trakatellis et al., 1992).

Safety And Hazards

: 4-Deoxypyridoxine analytical standard : 4-Deoxypyridoxine hydrochloride ≥98.0% (by HPLC, titration analysis) : The Chemistry and Metabolism of 4’ - Deoxypyridoxine

properties

IUPAC Name

5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5-7(4-10)3-9-6(2)8(5)11/h3,10-11H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOWAYISKWGDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

148-51-6 (hydrochloride)
Record name 4-Deoxypyridoxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50209849
Record name 4-Deoxypyridoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Deoxypyridoxine

CAS RN

61-67-6
Record name Deoxypyridoxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Deoxypyridoxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Deoxypyridoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-DESOXYPYRIDOXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7LKF6JMQ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,490
Citations
RW Horton, BS Meldrum - British Journal of Pharmacology, 1973 - Wiley Online Library
… -240 min), intermediate after 4-deoxypyridoxine (9-114 min) and … (0O87-3-1 mmol/kg), or of 4-deoxypyridoxine (021 0-53 mmol/kg) … inhibition produced by 4-deoxypyridoxine but not that …
Number of citations: 167 bpspubs.onlinelibrary.wiley.com
RA Bayoumi, JR Kirwan… - Journal of …, 1972 - Wiley Online Library
Investigations of the respective effects of dietary vitamin B 6 deficiency and 4‐deoxypyridoxine (a vitamin B 6 antagonist) on GABA metabolism in rat brain have been carried out. No …
Number of citations: 67 onlinelibrary.wiley.com
RF Long, AL Morrison - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… and also the isomeric 4-deoxypyridoxine 3-(dihydrogen phosphate) [I; R = PO(OH),, R’ = HI. … R' = AcO] was made by benzylating 4-deoxypyridoxine with benzyldi…
Number of citations: 6 pubs.rsc.org
SP Coburn, JD Mahuren… - The Journal of …, 1981 - academic.oup.com
… 4′-deoxypyridoxine (1 g/kg diet) and/or pyridoxine hydrochloride (22 mg/kg diet) for 30 to 35 days. Addition of 4′-deoxypyridoxine … 4′-Deoxypyridoxine combined with a B-6-deficient …
Number of citations: 33 academic.oup.com
S Frydas, E Karagouni, E Dotsika, M Reale… - Immunology …, 1996 - Elsevier
Infections caused by the nematode Trichinella spiralis is characterized in the host by an inflammatory response with cytokine production. In these studies we have detected TNFα, IL-6, …
Number of citations: 37 www.sciencedirect.com
J Babor, A Tramonti, C Nardella, A Deutschbauer… - Microbiology, 2023 - ncbi.nlm.nih.gov
… 4’-deoxypyridoxine (4dPN) is a long known B 6 antimetabolite but its mechanism of action … of PLP-dependent enzyme activity by 4’-deoxypyridoxine phosphate (4dPNP) and inhibition of …
Number of citations: 1 www.ncbi.nlm.nih.gov
NV Shtyrlin, SV Sapozhnikov, AS Galiullina… - BioMed research …, 2016 - hindawi.com
A series of novel quaternary ammonium 4-deoxypyridoxine derivatives was synthesized. Two compounds demonstrated excellent activity against a panel of Gram-positive methicillin-…
Number of citations: 31 www.hindawi.com
SP Coburn, JD Mahuren - Journal of Biological Chemistry, 1976 - Elsevier
In rats 80 to 95% of 4'-deoxypyridoxine administered intraperitoneally, intravenously, intramuscularly, or subcutaneously was excreted in the urine within 7.5 hours. Orally administered …
Number of citations: 27 www.sciencedirect.com
TA Scott, RC Hockney - Microbiology, 1979 - microbiologyresearch.org
… 4’-Deoxypyridoxine inhibited or stimulated growth of the ‘ Oxidase ’ mutant, depending on … and 4’-deoxypyridoxine. It was concluded that stimulation of growth by 4’-deoxypyridoxine …
Number of citations: 10 www.microbiologyresearch.org
E Mihich, CA Nichol - Cancer Research, 1965 - AACR
… by 4-deoxypyridoxine … 4-Deoxypyridoxine did not exert such an effect when it was given during the 2d week of tumor growth. The prevention of tumor regression by 4-deoxypyridoxine …
Number of citations: 6 aacrjournals.org

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